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Compound of Interest

Compound Name: R 28935

Cat. No.: B1678707 Get Quote

This technical guide provides a comprehensive overview of the pharmacological profile of R
28935, a centrally acting antihypertensive agent. The information is synthesized from

preclinical studies conducted in the mid-1970s. This document is intended for researchers,

scientists, and drug development professionals, presenting the available data on its

mechanism of action, hemodynamic effects, and comparative pharmacology.

Introduction
R 28935, with the chemical name erythro-1-(1-[2-(1,4-benzodioxan-2-yl)-2-OH-ET]-4-

piperidyl)-2-benzimidazolinone, is an analogue of the antipsychotic drug pimozide.[1] It was

investigated for its potential as an antihypertensive agent.[1][2] The primary characteristic of R
28935 is its central mechanism of action, which notably does not involve the alpha-adrenergic

receptor system, distinguishing it from many other centrally acting antihypertensives of its time.

[1]

Mechanism of Action
The hypotensive effect of R 28935 is initiated within the central nervous system. Studies

involving intraventricular (i.c.v.) administration in conscious renal hypertensive cats

demonstrated a marked fall in blood pressure, indicating a central site of action.[1]

A key feature of R 28935's pharmacological profile is its independence from central alpha-

adrenoreceptors. This was established in experiments where the hypotensive effect of R 28935
was not antagonized by the central administration of alpha-adrenoreceptor blocking agents like
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tolazoline and phentolamine.[1] In contrast, these antagonists did block the hypotensive effects

of clonidine and alpha-methyl-dopa, which were used as positive controls.[1]

Furthermore, R 28935 does not exhibit peripheral sympathomimetic actions. In vitro studies on

perfused artery preparations showed that it did not alter basal perfusion pressures or the

vasoconstrictor actions of noradrenaline or 5-hydroxytryptamine.[1] This suggests that its

vasodilatory effects are mediated centrally, leading to a decrease in sympathetic outflow, rather

than through direct action on peripheral blood vessels.

Hemodynamic Effects
The primary hemodynamic consequence of R 28935 administration is a significant and lasting

reduction in blood pressure.[2] This is attributed to a considerable decrease in total peripheral

vascular resistance.[2] Importantly, this vasodilation is achieved without negatively impacting

myocardial function.[2]

A notable advantage of R 28935 observed in preclinical models is the relative lack of

bradycardia (slowing of heart rate) at equiactive hypotensive doses when compared to agents

like clonidine, guanethidine, and propranolol.[1][2] Additionally, unlike guanethidine and

mecamylamine, R 28935 does not induce significant postural hypotension.[2]

Data Presentation
The following tables summarize the quantitative and comparative data for R 28935 from the

available preclinical studies.

Table 1: Antihypertensive Activity of R 28935
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Species/Model
Route of
Administration

Dose Range
Duration of
Action

Reference

Conscious

Spontaneously

Hypertensive

Rats (SHR)

Intraperitoneal

(i.p.)
0.63 - 40 mg/kg Several hours [2]

Beagles with

Renal

Hypertension

Oral (p.o.) 1.25 mg/kg Several hours [2]

Conscious Renal

Hypertensive

Cats

Intraventricular

(i.c.v.)
25 µg Not specified [1]

Anesthetized

Beagles with

Renal

Hypertension

Intravenous (i.v.)
0.02 - 0.64

mg/kg
Not specified [2]

Table 2: Hemodynamic and Comparative Profile of R 28935
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Parameter Species/Model R 28935 Effect
Comparison
with other
agents

Reference

Blood Pressure
SHR, Beagles,

Cats

Marked and

lasting decrease

Equiactive to

clonidine,

guanethidine,

propranolol

[1][2]

Heart Rate SHR, Cats

No bradycardia

or significantly

less bradycardia

Less bradycardia

than clonidine,

guanethidine,

propranolol

[1][2]

Total Peripheral

Vascular

Resistance

Anesthetized

Beagles

Considerable

decrease
Not specified [2]

Myocardial

Function

Anesthetized

Beagles
Not affected Not specified [2]

Postural

Hypotension
SHR (tilting)

No significant

postural

hypotension

Guanethidine

and

mecamylamine

induced postural

hypotension

[2]

Peripheral

Sympathomimeti

c Action

Perfused Artery

Prep.
None Not applicable [1]

Noradrenaline/5-

HT

Vasoconstriction

Perfused Artery

Prep.
No modification Not applicable [1]

Experimental Protocols
The detailed experimental protocols were not fully described in the source literature. The

following represents a generalized methodology for the in vivo studies based on the provided

information.
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5.1. In Vivo Antihypertensive Studies in Spontaneously Hypertensive Rats (SHR)

Animal Model: Conscious Spontaneously Hypertensive Rats.

Drug Administration: R 28935 administered intraperitoneally (i.p.) at doses ranging from 0.63

to 40 mg/kg.

Blood Pressure and Heart Rate Monitoring: Continuous monitoring of arterial blood pressure

and heart rate via a catheter implanted in the carotid or femoral artery, connected to a

pressure transducer and recording system.

Tilting Test for Postural Hypotension: Animals would be placed on a tilt table and subjected to

changes in posture (e.g., from horizontal to head-up) to assess changes in blood pressure,

indicative of postural hypotension.

Comparative Studies: Other antihypertensive agents (guanethidine, mecamylamine) would

be administered to a separate group of animals for comparison of postural hypotensive

effects.

5.2. Central Mechanism of Action Study in Hypertensive Cats

Animal Model: Conscious cats with surgically induced renal hypertension.

Drug Administration: A cannula would be stereotaxically implanted into a cerebral ventricle

for intraventricular (i.c.v.) administration. R 28935 (25 µg) was administered through this

cannula.

Antagonism Study: To test the involvement of alpha-adrenoreceptors, antagonists such as

tolazoline (200 µg) or phentolamine (200 µg) were administered i.c.v. prior to the

administration of R 28935.

Positive Controls: Clonidine (20 µg) and alpha-methyl-dopa (1 mg) were used as positive

controls to confirm the efficacy of the alpha-adrenoreceptor antagonists in the experimental

setup.

Physiological Monitoring: Blood pressure and heart rate were monitored continuously.
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Signaling Pathways and Experimental Workflows
The precise molecular target and signaling pathway for R 28935 remain unidentified. The

following diagrams illustrate a conceptual framework for its mechanism and the experimental

logic used to define it.
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Peripheral Effects

R 28935 Novel Central Target
(Non-Adrenergic)

Activates
Intracellular Signaling Reduced Sympathetic

Outflow

Peripheral Vasodilation

Minimal Change in
Heart Rate

Reduced Blood Pressure

Click to download full resolution via product page

Caption: Conceptual signaling pathway for the central action of R 28935.
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Experimental Workflow for Mechanism of Action

Treatment Groups (i.c.v. administration)

Hypertensive Cat Model

Phentolamine + R 28935 Phentolamine + Clonidine

Measure Blood Pressure Measure Blood Pressure

Outcome:
Blood Pressure Decreased

Outcome:
No Change in Blood Pressure

Conclusion:
R 28935's hypotensive effect is not

mediated by alpha-adrenoreceptors.

Click to download full resolution via product page

Caption: Logical workflow for differentiating the central mechanism of R 28935.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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